BENZO(ghi)PERYLENE, 5-NITRO-
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Overview
Description
BENZO(ghi)PERYLENE, 5-NITRO-: is a derivative of benzo[ghi]perylene, which is a polycyclic aromatic hydrocarbon (PAH). PAHs are organic compounds containing multiple benzene rings. Benzo[ghi]perylene is known for its occurrence in crude oil, coal tar, and as a product of incomplete combustion found in tobacco smoke, automobile exhausts, and industrial emissions
Preparation Methods
The synthesis of BENZO(ghi)PERYLENE, 5-NITRO- typically involves nitration of benzo[ghi]perylene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
BENZO(ghi)PERYLENE, 5-NITRO- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in hydrochloric acid.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
BENZO(ghi)PERYLENE, 5-NITRO- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying PAH behavior.
Biology: Research on its mutagenic and carcinogenic properties helps in understanding the impact of PAHs on living organisms.
Medicine: Studies on its biological activity contribute to the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of BENZO(ghi)PERYLENE, 5-NITRO- involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.
Comparison with Similar Compounds
BENZO(ghi)PERYLENE, 5-NITRO- can be compared with other nitro-PAHs such as:
- 1-Nitropyrene
- 2-Nitrofluorene
- 3-Nitrobenzanthrone
These compounds share similar structural features but differ in their specific chemical properties and biological activities. BENZO(ghi)PERYLENE, 5-NITRO- is unique due to its specific arrangement of benzene rings and the position of the nitro group, which influences its reactivity and applications .
Properties
CAS No. |
81316-87-2 |
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Molecular Formula |
C22H11NO2 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-nitrohexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,9,12,15,17(22),18,20-undecaene |
InChI |
InChI=1S/C22H11NO2/c24-23(25)18-11-10-16-15-3-1-2-12-4-5-13-6-7-14-8-9-17(18)22(16)21(14)20(13)19(12)15/h1-11H |
InChI Key |
PEVCOODQXOIYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC6=C5C3=C(C=C2)C=C6 |
Origin of Product |
United States |
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